(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
Description
(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS: 1213609-13-2) is a chiral indene derivative featuring an amino group at position 1 and a methyl ester at position 3. Its synthesis typically involves coupling reactions using activating agents like EDCI and HOAt (). For example, in , the compound is synthesized via deprotection of tert-butoxycarbonyl-protected intermediates using HCl, yielding the amine hydrochloride salt. The (R)-enantiomer is of particular interest in medicinal chemistry due to its role as a precursor for Discoidin Domain Receptor 1 (DDR1) inhibitors () and other bioactive molecules.
Key physicochemical properties include:
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGALYVZHUWOQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@@H](CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core, which can be achieved through various methods such as the Diels-Alder reaction or the cyclization of appropriate precursors.
Amino Group Introduction:
Carboxylate Ester Formation: The carboxylate ester group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indene core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Enantiomers
(a) (R)-Methyl 3-Amino-2,3-dihydro-1H-indene-5-carboxylate (CAS: 1212974-29-2)
- Structural difference: Amino group at position 3 instead of 1.
- Applications : Used in coupling reactions to generate isoxazole-containing ENL degraders ().
- Synthesis : Prepared via similar carbodiimide-mediated coupling ().
(b) (S)-Methyl 1-Amino-2,3-dihydro-1H-indene-5-carboxylate Hydrochloride (CAS: 943843-23-0)
Functional Group Modifications
(a) Methyl 1-Amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate Hydrochloride (CAS: 2411295-11-7)
- Structural difference : Two methyl groups at position 2 enhance steric hindrance.
- Molecular weight : 255.7 g/mol ().
- Applications: Potential use in sterically constrained drug design ().
(b) Methyl 5-Chloro-2,3-dihydro-2-hydroxyl-1-oxo-1H-indene-2-carboxylate
Derivatives in Organic Electronics
(a) YA2 (Methyl 6-cyano-1-(dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate)
- Structural difference: Cyano and dicyanomethylene groups enhance electron-accepting capacity.
- Applications: Non-fullerene acceptor in organic solar cells ().
(b) P5 (Methyl 6-cyano-1-(dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate)
Comparative Data Table
Key Research Findings
Stereochemistry Matters : The (R)-enantiomer shows superior activity in DDR1 inhibition compared to its (S)-counterpart, highlighting enantioselective binding ().
Electron-Accepting Modifications : YA2 and P5 derivatives exhibit red-shifted absorption spectra (>800 nm), making them ideal for near-IR optoelectronics ().
Stability Challenges: Hydrochloride salts of amino-indene carboxylates require stringent storage conditions (-20°C) to prevent decomposition ().
Synthetic Flexibility: Positional isomers (e.g., amino at C1 vs. C3) enable diverse pharmacological profiles, as seen in ENL degraders vs. DDR1 inhibitors ().
Biological Activity
(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate, a chiral compound with the molecular formula C₁₁H₁₃NO₂ and a molar mass of approximately 191.23 g/mol, has garnered attention for its potential biological activities. This compound features an indene core structure, which is significant in various pharmacological contexts. The following sections detail its biological activity, synthesis methods, and relevant case studies.
The structure of this compound includes:
- Indene Core : A bicyclic structure composed of a benzene ring fused to a cyclopentene ring.
- Functional Groups : An amino group and a carboxylate ester group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molar Mass | 191.23 g/mol |
| CAS Number | 1246509-63-6 |
| Stereochemistry | (R)-configuration |
Case Studies and Research Findings
Research focusing on related compounds has demonstrated various biological activities:
- Antitumor Activity : Compounds with indene structures have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that this compound may exhibit similar properties .
- Anti-inflammatory Effects : Derivatives of indane have been investigated for their anti-inflammatory effects, highlighting the potential of this compound in treating inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that indene derivatives can protect against neurodegeneration, indicating a potential therapeutic application for neurological disorders .
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| Donepezil | Anticholinesterase | |
| Indinavir | Antiviral | |
| Caraphenol B | Antioxidant |
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies. Common synthetic routes include:
- Condensation Reactions : Utilizing amines and carboxylic acids under controlled conditions to form the target compound.
- Reduction Reactions : Converting ketones or aldehydes into the corresponding alcohols or amines as intermediates.
Table 3: Synthetic Routes Overview
| Methodology | Description |
|---|---|
| Condensation | Reaction between an amine and carboxylic acid |
| Reduction | Conversion of carbonyl groups to amines |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for enantioselective preparation of (R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate?
- Methodological Answer : Enzymatic dynamic kinetic resolution (DKR) is a robust approach. For example, lipase B from Candida antarctica (CAL-B) combined with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a racemization catalyst enables high enantioselectivity (up to 95% ee) in related dihydroindene carboxylates . Alternative routes include chiral auxiliary-mediated synthesis or asymmetric hydrogenation, though enzymatic methods often yield superior stereochemical control.
Q. How can enantiomeric purity be validated during synthesis?
- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. For example, in the resolution of methyl 2,3-dihydro-1H-indene-1-carboxylate, HPLC with a Chiralpak IC column achieved baseline separation of enantiomers . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) may also corroborate results.
Q. What analytical techniques confirm the structural integrity of the compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₃NO₂ for the free base).
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related indene derivatives .
- FT-IR and ¹H/¹³C NMR : Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and amine protons (δ ~2.5–3.5 ppm in ¹H NMR) .
Advanced Research Questions
Q. How does stereochemistry at the 1-position influence biological activity in dihydroindene derivatives?
- Methodological Answer : The (R)-configuration is critical for target engagement. For instance, (R)-enantiomers of 2-amino-2,3-dihydro-1H-indene-5-carboxamides showed 10-fold higher DDR1 inhibition (Kd = 5.9 nM) compared to (S)-counterparts . Docking studies using DDR1 crystal structures (PDB: 4BKJ) reveal stereospecific hydrogen bonding with Lys45 and Glu66 residues.
Q. What experimental designs assess DDR1 inhibition and downstream signaling effects?
- Methodological Answer :
- In Vitro Kinase Assays : Use recombinant DDR1 kinase domain with ATP-Glo™ luminescence assays. IC₅₀ values for lead compounds (e.g., 14.9 nM for compound 7f) are determined via dose-response curves .
- Cell-Based Assays : Collagen-induced DDR1 autophosphorylation in Panc-1 pancreatic cancer cells, analyzed by Western blot (phospho-DDR1 Y513 antibody).
- Epithelial–Mesenchymal Transition (EMT) Suppression : Measure E-cadherin (upregulation) and vimentin (downregulation) via qRT-PCR .
Q. How are in vivo efficacy studies for pancreatic cancer models designed?
- Methodological Answer :
- Orthotopic Models : Implant luciferase-tagged Panc-1 cells into mouse pancreata; monitor tumor growth via bioluminescence imaging.
- Dosing Regimen : Administer compounds (e.g., 10–50 mg/kg, oral or IP) daily for 4 weeks.
- Endpoints : Tumor weight, metastasis (histopathology), and survival analysis. Compound 7f reduced tumor burden by 70% in mice .
Data Contradiction and Optimization
Q. Why do N-alkyl substituents on the amine group yield divergent D2-like dopamine receptor affinities?
- Analysis : In trans-2-amino-1-phenyl-2,3-dihydro-1H-indenes, N-propyl groups enhance D2-like selectivity (Kᵢ = 120 nM), while unsubstituted amines show weak activity (Kᵢ > 1 µM) . Steric and electronic effects modulate receptor interactions: bulkier substituents (e.g., N-allyl-N-methyl) improve binding pocket compatibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
